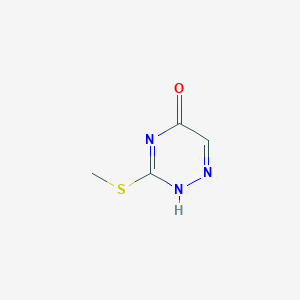

3-(methylthio)-1,2,4-triazin-5(4H)-one

Description

Contextualization within Heterocyclic Organic Chemistry

Heterocyclic chemistry is a cornerstone of organic chemistry, focusing on cyclic compounds containing atoms of at least two different elements in their rings. jmchemsci.com This branch of chemistry is fundamental to understanding numerous biological processes, as heterocyclic structures are prevalent in a vast array of natural products, pharmaceuticals, and agrochemicals. jmchemsci.comijpsr.info The 1,2,4-triazine (B1199460) ring system places 3-(methylthio)-1,2,4-triazin-5(4H)-one firmly within this important class of organic molecules. ontosight.aijmchemsci.com The arrangement and reactivity of the nitrogen and sulfur heteroatoms in its structure are key determinants of its chemical behavior and utility in synthesis.

Significance of the 1,2,4-Triazinone Scaffold in Chemical Research

The 1,2,4-triazinone scaffold is of paramount importance in medicinal and agricultural chemistry. jmchemsci.comresearchgate.net Derivatives of 1,2,4-triazine have been shown to possess a wide spectrum of biological activities. ijpsr.info Extensive research has demonstrated their potential as anticancer, antimicrobial, antiviral, anti-inflammatory, and analgesic agents. ijpsr.infonih.govnih.govnih.gov Furthermore, this scaffold is integral to the development of herbicides. researchgate.netdcu.ie The versatility of the 1,2,4-triazinone ring allows for chemical modifications at various positions, enabling the synthesis of large libraries of compounds for screening and the development of molecules with specific therapeutic or agricultural applications. mdpi.com This structural framework is considered a "privileged scaffold" due to its ability to bind to multiple biological targets, making it a continued focus of drug discovery and development. nih.govmdpi.com

Overview of this compound as a Key Intermediate and Bioactive Scaffold

This compound is recognized not only for its potential intrinsic bioactivity but also as a crucial building block in organic synthesis. ontosight.ai It is employed as an intermediate in the creation of more complex pharmaceutical and agrochemical compounds. ontosight.ai The presence of the methylthio group provides a reactive site for further chemical transformations, allowing for the introduction of diverse functional groups to modulate the biological and physical properties of the resulting derivatives. pensoft.net Research has explored its potential for various biological applications, including antimicrobial and antiviral activities. ontosight.ai

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 18060-72-5 | ontosight.aibiosynth.com |

| Molecular Formula | C₄H₅N₃OS | biosynth.com |

| Molecular Weight | 143.17 g/mol | biosynth.com |

| Synonyms | 3-METHYLTHIO-1,2,4-TRIAZIN-5(4H)-ONE | chemicalbook.com |

The structural importance of this compound is exemplified by its relationship to the widely used herbicide, Metribuzin (B1676530). wikipedia.orgnih.gov Metribuzin is chemically known as 4-amino-6-tert-butyl-3-(methylthio)-1,2,4-triazin-5(4H)-one. wikipedia.orgnih.gov This highlights that the core scaffold of Metribuzin is a substituted version of this compound.

Metribuzin functions as a selective herbicide for controlling broadleaf weeds and some grasses in various crops, including soybeans, potatoes, and tomatoes. wikipedia.orgnih.gov Its mechanism of action involves the inhibition of photosynthesis at the photosystem II complex. wikipedia.orgnih.gov The synthesis of Metribuzin often involves precursors that are structurally related to this compound, where a key step is the methylation of a thio-triazinone intermediate. guidechem.comgoogle.comprepchem.com For instance, one synthetic route involves the methylation of 4-amino-6-tert-butyl-3-thio-1,2,4-triazin-5(4H)-one. guidechem.com The development of Metribuzin and other similar triazinone herbicides demonstrates the critical role of the this compound scaffold in creating commercially significant agrochemicals. researchgate.netcambridge.orgresearchgate.net

| Feature | This compound | Metribuzin |

|---|---|---|

| Core Structure | 1,2,4-triazin-5(4H)-one with a 3-methylthio group | |

| Substituent at Position 4 | Hydrogen (H) | Amino (NH₂) |

| Substituent at Position 6 | Hydrogen (H) | tert-Butyl (C(CH₃)₃) |

| Primary Role/Use | Synthetic Intermediate, Bioactive Scaffold ontosight.ai | Herbicide wikipedia.orgnih.gov |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-methylsulfanyl-4H-1,2,4-triazin-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3OS/c1-9-4-6-3(8)2-5-7-4/h2H,1H3,(H,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJFYWFHUHCUNTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NN=CC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50939356 | |

| Record name | 3-(Methylsulfanyl)-1,2,4-triazin-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50939356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18060-72-5 | |

| Record name | 18060-72-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98694 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 18060-72-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50841 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(Methylsulfanyl)-1,2,4-triazin-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50939356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(methylsulfanyl)-2,5-dihydro-1,2,4-triazin-5-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Methylthio 1,2,4 Triazin 5 4h One and Its Derivatives

De Novo Synthesis Approaches to the 1,2,4-Triazinone Ring System

The foundational step in synthesizing the target compound and its analogues is the construction of the 1,2,4-triazinone heterocyclic core. This is achieved through several de novo strategies, including direct condensation of starting materials, cyclization of pre-formed precursors, and versatile methods utilizing thiocarbohydrazide (B147625) as a key building block.

Condensation Reactions of Appropriate Starting Materials

One of the most common methods for constructing the 1,2,4-triazine (B1199460) ring involves the cyclocondensation of carboxamidrazones with 1,2-dicarbonyl compounds. mdpi.com This approach is highly effective for creating 3-substituted 1,2,4-triazines. Similarly, the condensation of α-keto esters with amidrazones can lead to the formation of 1,2,4-triazin-5(4H)-ones. For instance, the reaction of C-glycopyranosyl formamidrazones with ethyl glyoxalate or methyl pyruvate (B1213749) in boiling toluene (B28343) triggers an intramolecular cyclization to yield C-glycosyl 1,2,4-triazin-5(4H)-ones. mdpi.comnih.gov

Another versatile route involves the condensation of compounds like (E)4-aryl-2-oxo-3-buteneoic acid with various hydrazine (B178648) derivatives, such as thiosemicarbazide (B42300) or thiocarbohydrazide, under different reaction conditions to produce 3-thioxo-1,2,4-triazin-5-one derivatives. scirp.org These 3-thioxo intermediates are crucial for the eventual synthesis of 3-(methylthio) compounds.

| Starting Material 1 | Starting Material 2 | Product Type | Reference |

|---|---|---|---|

| C-glycopyranosyl formamidrazone | α-Keto ester (e.g., ethyl glyoxalate) | C-glycosyl 1,2,4-triazin-5(4H)-one | mdpi.comnih.gov |

| (E)-4-(4'-bromostyryl)-2-oxo-3-buteneoic acid | Thiosemicarbazide | 6-(4-bromostyryl)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)one | scirp.org |

| (E)-4-(4'-bromostyryl)-2-oxo-3-buteneoic acid | Thiocarbohydrazide | 4-amino-6-(4'-bromostyryl)-3-thioxo-1,2,4-triazin-5-one | scirp.org |

Cyclization of Precursors

The formation of the 1,2,4-triazine ring can also be achieved through the cyclization of specifically designed acyclic precursors. A notable example is the intramolecular Staudinger-aza-Wittig reaction. nih.govrsc.org This method involves the preparation of an azido-hydrazide precursor, which, upon treatment with a phosphine (B1218219) like tributylphosphine (B147548) (PBu3), undergoes ring closure to form a fused 1,2,5,6-tetrahydro-1,2,4-triazine ring system. nih.gov For example, an azido-hydrazide derived from N-aminophthalimide can be cleanly converted to a triazino[3,2-a]isoindolone when heated in toluene with PBu3. nih.gov This strategy highlights the utility of precursor synthesis to control the final heterocyclic structure.

Strategies Involving Thiocarbohydrazide as a Building Block

Thiocarbohydrazide is a particularly valuable and versatile building block in the synthesis of 1,2,4-triazinone derivatives, especially for those intended to be functionalized at the 3-position with a sulfur-containing group. sapub.orgresearchgate.net Its structure, featuring a thiocarbonyl group flanked by two hydrazinyl moieties, allows for straightforward cyclocondensation reactions with dicarbonyl compounds.

A primary and efficient method for synthesizing the 4-amino-3-mercapto-1,2,4-triazin-5-one scaffold involves the reaction of thiocarbohydrazide with α-keto acids. researchgate.net The reaction proceeds via condensation, leading to the formation of the heterocyclic ring. For instance, the reaction of thiocarbohydrazide with pyruvic acid yields 4-amino-3-mercapto-6-methyl-1,2,4-triazin-5(4H)-one. researchgate.net This method is broadly applicable, with various substituted α-keto acids being used to generate a library of 6-substituted triazinone derivatives. sapub.org A patent also describes a method for preparing a triazinone through the ring-closure reaction of trimethyl pyruvic acid with thiocarbohydrazide under acidic catalysis at elevated temperatures (70-90 °C). google.com

| α-Keto Acid/Derivative | Reaction Conditions | Product | Reference |

|---|---|---|---|

| Pyruvic acid | Not specified | 4-amino-3-mercapto-6-methyl-1,2,4-triazin-5(4H)-one | researchgate.net |

| Arylpyruvic acids | Aqueous ethanol (B145695) | 4-amino-6-arylmethyl-3-mercapto-1,2,4-triazin-5(4H)-ones | sapub.org |

| 3,3-dimethyl-2-oxobutanoic acid | H₂O-MeOH, reflux | 4-amino-6-tert-butyl-3-mercapto-1,2,4-triazin-5-one | sapub.org |

| Trimethyl pyruvic acid | Acid catalysis, 70-90 °C | 6-tert-butyl-4-amino-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one | google.com |

The reactivity of thiocarbohydrazide extends to reactions with ester derivatives. For example, condensation of a methylated thiocarbohydrazide derivative (NH2NHC(SMe):NNH2·HI) with β-keto esters such as RCOCH2CO2Et can lead to the formation of pyrazolotriazoles. researchgate.net While this specific example leads to a fused ring system rather than a simple triazinone, it demonstrates the principle of using esters in condensation reactions with thiocarbohydrazide-based synthons.

Introduction of the Methylthio Group

The final step in the synthesis of 3-(methylthio)-1,2,4-triazin-5(4H)-one is the introduction of the methylthio group. This is typically accomplished via S-alkylation of the corresponding 3-mercapto or 3-thioxo precursor, which exists in tautomeric equilibrium. The most common method involves the reaction of the 3-mercapto-1,2,4-triazin-5(4H)-one derivative with a methylating agent, such as methyl iodide. prepchem.comprepchem.com

The reaction is generally carried out in a basic medium, which deprotonates the thiol group to form a more nucleophilic thiolate anion. For example, 4-amino-6-tert-butyl-3-mercapto-1,2,4-triazin-5(4H)-one can be dissolved in aqueous sodium hydroxide (B78521) solution and treated with methyl iodide. prepchem.com The reaction proceeds smoothly, often at room temperature, to yield the desired 3-methylthio product with high efficiency. prepchem.comprepchem.com An alternative procedure involves using a mixture of sodium hydroxide solution and methanol (B129727) as the solvent system. prepchem.com

Another synthetic route involves a one-pot reaction where an acetal (B89532) intermediate is first reacted with thiosemicarbazide, followed by in-situ methylation of the thiol group with iodomethane, and subsequent ring closure in acetic acid to afford 3-(methylthio)-6-aryl-1,2,4-triazines. reading.ac.uk This demonstrates that the methylation can sometimes be integrated into the ring formation sequence.

| Starting Material | Reagents | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 4-amino-6-tert-butyl-3-mercapto-1,2,4-triazin-5(4H)-one | Methyl iodide, NaOH(aq) | Stirring, internal temperature not above 30°C, then 2 hours at RT | 4-amino-6-tert-butyl-3-methylthio-1,2,4-triazin-5(4H)-one | 81% | prepchem.com |

| 4-amino-6-tert-butyl-3-mercapto-1,2,4-triazin-5(4H)-one | Methyl iodide, 2N NaOH, Methanol | 0°C, then 4 hours at 20°C | 4-amino-6-tert-butyl-3-methylthio-1,2,4-triazin-5(4H)-one | 82% | prepchem.com |

S-Alkylation of 3-Mercapto-1,2,4-triazin-5(4H)-one Precursors

A primary and efficient route to this compound involves the S-alkylation of a 3-mercapto-1,2,4-triazin-5(4H)-one precursor. This reaction specifically targets the sulfur atom of the mercapto group, leading to the formation of a methylthio ether. The selectivity of this alkylation is a key aspect of the synthesis.

The choice of methylating agent and the reaction conditions are critical for the successful S-methylation of 3-mercapto-1,2,4-triazin-5(4H)-one precursors. Commonly used methylating agents include methyl iodide and dimethyl sulfate (B86663). prepchem.comwikipedia.org

The reaction is typically carried out in the presence of a base to deprotonate the mercapto group, forming a more nucleophilic thiolate anion. Sodium hydroxide is a frequently used base for this purpose. prepchem.comprepchem.com The reaction medium often consists of a mixture of an aqueous base and an organic solvent, such as methanol, to ensure the solubility of the reactants. prepchem.com

Reaction temperatures can vary, with some procedures initiating the reaction at a lower temperature (e.g., 0°C) and then allowing it to proceed at room temperature (e.g., 20°C) for several hours. prepchem.comprepchem.com In other reported methods, the temperature is maintained below 30°C during the addition of the methylating agent. prepchem.com The progress of the reaction is monitored, and upon completion, the desired 3-(methylthio) derivative often crystallizes out of the solution and can be isolated by filtration. prepchem.com

Table 1: Examples of Methylating Agents and Reaction Conditions

| Precursor | Methylating Agent | Base | Solvent | Temperature | Yield | Reference |

| 4-amino-6-tert-butyl-3-mercapto-1,2,4-triazin-5(4H)-one | Methyl iodide | Sodium hydroxide | Methanol/Water | 0°C to 20°C | 82% | prepchem.com |

| 4-amino-6-tert-butyl-3-mercapto-1,2,4-triazin-5(4H)-one | Methyl iodide | Sodium hydroxide | Water | <30°C | 81% | prepchem.com |

| 4-amino-6-tert-butyl-3-mercapto-1,2,4-triazin-5(4H)-one | Dimethyl sulfate | Sulfuric acid (catalyst) | p-Xylene | 75-80°C | High | google.com |

While the S-methylation can proceed effectively with a base, catalysts can be employed to enhance the reaction rate and selectivity. In the synthesis of Metribuzin (B1676530), a derivative of this compound, catalysts such as polyethylene (B3416737) glycol (PEG), nonylphenol polyoxyethylene ether, or ethylene (B1197577) glycol dimethyl ether have been utilized. guidechem.com

In some patented methods for Metribuzin synthesis, concentrated sulfuric acid is used as a catalyst with dimethyl sulfate as the methylating agent in a solvent like p-xylene. google.com This approach highlights the versatility of catalytic systems in these reactions. The use of a catalyst can lead to milder reaction conditions, improved yields, and a reduction in byproducts. guidechem.com

Synthesis of Substituted this compound Derivatives

The this compound scaffold serves as a versatile platform for the synthesis of a wide array of substituted derivatives with diverse biological activities.

Metribuzin, a well-known herbicide, is a prominent derivative of this compound. wikipedia.org Its synthesis typically starts with the precursor 4-amino-6-tert-butyl-3-mercapto-1,2,4-triazin-5(4H)-one. wikipedia.orgguidechem.com The key step in the synthesis is the S-methylation of this precursor.

One common method involves dissolving the precursor in a mixture of sodium hydroxide solution and methanol, followed by the addition of methyl iodide at a controlled temperature. prepchem.com Another approach utilizes dimethyl sulfonate in the presence of sulfuric acid. wikipedia.org A Chinese patent describes a method using methyl bromide in the presence of a catalyst like polyethylene glycol, with the pH of the system maintained between 8.5 and 9. guidechem.com The purity of the final product can reach up to 97.8% with this method. guidechem.com

The precursor, 4-amino-6-tert-butyl-3-mercapto-1,2,4-triazin-5(4H)-one, can be synthesized by reacting trimethyl pyruvic acid with thiocarbohydrazide. google.com

Table 2: Synthetic Routes to Metribuzin

| Precursor | Methylating Agent | Catalyst/Base | Solvent | Key Conditions | Reference |

| 4-amino-6-tert-butyl-3-mercapto-1,2,4-triazin-5(4H)-one | Methyl iodide | Sodium hydroxide | Methanol/Water | 0°C to 20°C | prepchem.com |

| 4-amino-6-tert-butyl-3-mercapto-1,2,4-triazin-5(4H)-one | Dimethyl sulfonate | Sulfuric acid | Not specified | 57°C for 7 hours | wikipedia.org |

| 4-amino-6-tert-butyl-3-mercapto-1,2,4-triazin-5(4H)-one | Methyl bromide | Polyethylene glycol, Caustic soda | Water | pH 8.5-9 | guidechem.com |

The 1,2,4-triazine nucleus, including its 3-(methylthio) derivatives, can be functionalized to produce hydrazonyl and acylhydrazone derivatives. These derivatives are of interest due to their potential biological activities. The synthesis of such compounds often involves the reaction of a hydrazino-substituted precursor with an appropriate electrophile. For instance, hydrazonoyl chlorides can react with 6-arylmethylene-2,3-dihydro-3-thioxo-1,2,4-triazin-5(4H)-one derivatives to yield triazolotriazine derivatives. ekb.egekb.eg

The synthesis of hydrazide-hydrazone derivatives can be achieved by reacting a suitable hydrazine with a keto compound. nih.gov For example, cyanoacetylhydrazine can react with 3-acetylpyridine (B27631) to form a hydrazide-hydrazone derivative. nih.gov These hydrazones can then undergo further reactions to create more complex heterocyclic systems.

The this compound framework can be expanded by the incorporation of bicyclic and polycyclic substituents, leading to novel compounds with potentially enhanced biological properties. One approach to achieve this is through cyclocondensation reactions. For example, a one-pot reaction of 6-methyl-3-thioxo-3,4-dihydro- prepchem.comprepchem.comguidechem.comtriazin-5-one with aldehydes and chloroacetic acid can afford thiazolo[3,2-b] prepchem.comprepchem.comguidechem.comtriazine derivatives. nih.gov These bicyclic systems can then be further modified.

Another strategy involves the reaction of a suitably functionalized triazine with a reagent that can form a new fused ring. For instance, the reaction of 4-amino-3-mercapto-6-methyl-1,2,4-triazin-5(4H)-one with phenacyl halides can lead to the formation of triazino[3,4-b] prepchem.comwikipedia.orgprepchem.comthiadiazines. researchgate.net

Synthesis of Trifluoromethylated Triazinones

The introduction of trifluoromethyl (CF3) groups into heterocyclic scaffolds is a significant strategy in medicinal chemistry, as this moiety can enhance metabolic stability, binding affinity, and lipophilicity. One effective method for synthesizing trifluoromethylated triazinones is through a (3+3)-annulation reaction. This approach involves the reaction of in situ generated trifluoroacetonitrile (B1584977) imines with α-amino acid esters. nih.gov

The reaction typically proceeds by generating trifluoroacetonitrile imines from the corresponding hydrazonoyl chlorides in the presence of a base. These reactive intermediates then undergo a cyclocondensation reaction with an α-amino ester, such as methyl glycinate, to form the six-membered dihydro-1,2,4-triazin-6(1H)-one ring. nih.gov This protocol is noted for its wide substrate scope, tolerance of various functional groups, and high chemical yields. nih.gov For chiral α-amino acid precursors, the synthesis has been shown to proceed without racemization at the stereogenic centers, yielding enantiomerically pure products. nih.gov

The general scheme involves the slow addition of a base, like triethylamine, to a solution of the N-aryl-trifluoroacetohydrazonoyl chloride and the α-amino acid ester in a suitable solvent, such as dichloromethane, at room temperature. The resulting products can then be isolated and purified using standard techniques like column chromatography. nih.gov

Detailed research findings for the synthesis of various 1-aryl-3-trifluoromethyl-4,5-dihydro-1,2,4-triazin-6(1H)-ones are presented below. nih.gov

| Product | Aryl Group | Yield (%) | Melting Point (°C) |

|---|---|---|---|

| 1-(4-Nitrophenyl)-3-trifluoromethyl-4,5-dihydro-1,2,4-triazin-6(1H)-one | 4-Nitrophenyl | 75 | 224–225 |

| 1-(3-Nitrophenyl)-3-trifluoromethyl-4,5-dihydro-1,2,4-triazin-6(1H)-one | 3-Nitrophenyl | 86 | 144–146 |

| 1-Phenyl-3-trifluoromethyl-4,5-dihydro-1,2,4-triazin-6(1H)-one | Phenyl | 79 | 146–148 |

| 1-(4-Benzyloxyphenyl)-3-trifluoromethyl-4,5-dihydro-1,2,4-triazin-6(1H)-one | 4-Benzyloxyphenyl | 82 | 130–132 |

Conjugation with Other Bioactive Scaffolds (e.g., Xanthone (B1684191), Acridone)

Molecular hybridization, the strategy of conjugating two or more pharmacophores, is a powerful tool for developing new therapeutic agents. Derivatives of this compound have been successfully conjugated with other bioactive scaffolds, such as xanthones and acridones, which are themselves known for a range of biological activities.

The synthesis of these conjugates often involves the reaction of a 1,2,4-triazine derivative with a hydroxylated bioactive scaffold. For instance, acridone-triazine conjugates have been synthesized by reacting a 1,2,4-triazine with 1-hydroxy-3-methoxy-10-methylacridone. This reaction is typically carried out in acetic acid with methanesulfonic acid as a catalyst, leading to the formation of the conjugated product in good yields. mdpi.com

One specific example is the synthesis of 1-Hydroxy-3-methoxy-10-methyl-2-(3-(methylthio)-2,5-dihydro-1,2,4-triazin-5-yl)acridin-9(10H)-one. mdpi.com Similarly, xanthone scaffolds can be linked to the triazine core. The reaction of a xanthone bearing hydroxyl groups with a triazine derivative can lead to the formation of xanthone-triazine conjugates. These dihydrotriazine products can subsequently be oxidized to their aromatic triazine forms if desired. mdpi.com

The table below summarizes the synthesis of representative acridone- and xanthone-triazine conjugates.

| Conjugate Name | Yield (%) | Melting Point (°C) | Reference |

|---|---|---|---|

| 2-(3,6-Diphenyl-2,5-dihydro-1,2,4-triazin-5-yl)-1-hydroxy-3-methoxy-10-methylacridin-9(10H)-one | N/A | 220–222 | mdpi.com |

| 1-Hydroxy-3-methoxy-10-methyl-2-(3-(methylthio)-2,5-dihydro-1,2,4-triazin-5-yl)acridin-9(10H)-one | 85 | 215–220 (dec.) | mdpi.com |

| 1-Hydroxy-3-methoxy-2-(6-(4-methoxyphenyl)-3-(pyridin-2-yl)-1,2,4-triazin-5-yl)-10-methylacridin-9(10H)-one | 79 | >250 | mdpi.com |

Preparation of Salts (e.g., Sulfate)

The synthesis of a sulfate salt generally involves reacting the free base form of the compound with sulfuric acid in a suitable solvent. The triazinone base would be dissolved in an appropriate organic solvent, such as ethanol, methanol, or isopropanol. A stoichiometric amount of sulfuric acid, often diluted in the same solvent, is then added dropwise to the solution, usually with stirring and at a controlled temperature (e.g., room temperature or below).

The protonation of one of the nitrogen atoms in the triazine ring increases the polarity of the molecule, leading to the precipitation of the sulfate salt from the organic solvent. The resulting solid can then be isolated by filtration, washed with a small amount of cold solvent to remove any unreacted starting materials, and dried under vacuum to yield the final salt product. The stoichiometry of the acid added (e.g., one or one-half equivalent) would determine whether a sulfate or bisulfate salt is formed.

Chemical Reactivity and Derivatization Strategies of 3 Methylthio 1,2,4 Triazin 5 4h One

Nucleophilic Displacement of the Methylthio Group

The methylthio (-SCH₃) group at the C3 position of the 1,2,4-triazin-5(4H)-one ring is an excellent leaving group, making this position susceptible to nucleophilic attack. This reactivity is a cornerstone of the derivatization of this heterocyclic system, allowing for the introduction of a wide variety of functional groups.

The displacement reaction is facilitated by the electron-withdrawing nature of the triazine ring, which polarizes the C3-S bond and stabilizes the transition state of the nucleophilic addition-elimination mechanism. A diverse array of nucleophiles can be employed to displace the methylthio group, leading to a broad spectrum of 3-substituted-1,2,4-triazin-5(4H)-one derivatives.

Detailed research findings have demonstrated the successful displacement of the methylthio group by various nucleophiles. For instance, reactions with primary and secondary amines proceed readily to yield 3-amino-1,2,4-triazin-5-one derivatives. Similarly, sulfur nucleophiles, such as glutathione, have been shown to displace the methylthio group in related triazine systems, suggesting a similar reactivity for 3-(methylthio)-1,2,4-triazin-5(4H)-one. This reaction is particularly relevant in biological contexts, as it can mimic metabolic pathways.

The general scheme for this transformation can be represented as follows:

Scheme 1: General representation of nucleophilic displacement of the methylthio group.

| Nucleophile (Nu-H) | Product |

| Primary Amine (R-NH₂) | 3-(Alkylamino)-1,2,4-triazin-5(4H)-one |

| Secondary Amine (R₂NH) | 3-(Dialkylamino)-1,2,4-triazin-5(4H)-one |

| Hydrazine (B178648) (H₂N-NH₂) | 3-Hydrazinyl-1,2,4-triazin-5(4H)-one |

Reactions at the Ring Nitrogen Atoms (e.g., N2-alkylation)

The 1,2,4-triazin-5(4H)-one ring contains several nitrogen atoms that can potentially undergo reactions with electrophiles, such as alkylation. The regioselectivity of these reactions is influenced by factors including the nature of the electrophile, the reaction conditions (solvent, base), and the substitution pattern on the triazine ring.

Alkylation can occur at the N2, N4, or even the exocyclic nitrogen (if present) of the tautomeric forms. However, studies on related 3-thioxo-1,2,4-triazin-5-ones have provided insights into the regioselectivity of these reactions. In many cases, alkylation occurs preferentially at the sulfur atom of the thione, followed by rearrangement to an N-alkylated product under certain conditions. For this compound, where the sulfur is already alkylated, direct N-alkylation is the primary pathway.

Research on the alkylation of analogous 1,2,4-triazole-3-thiones has shown that a mixture of N2 and N4 alkylated products can be obtained, with the ratio depending on the reaction conditions and the structure of the starting material. Theoretical calculations and spectroscopic analysis are often employed to determine the precise site of alkylation. For this compound, N2-alkylation is a significant pathway for derivatization, leading to the formation of 2-alkyl-3-(methylthio)-1,2,4-triazin-5(2H)-one derivatives. The N2 position is often favored due to electronic and steric factors.

Transformations of the Carbonyl Group (e.g., Keto-Enol Tautomerism implications)

The carbonyl group at the C5 position of the this compound ring imparts characteristic amide-like properties and can undergo several transformations. One of the fundamental aspects of its reactivity is its participation in keto-enol tautomerism. The molecule can exist in equilibrium between the keto form (amide) and the enol form (5-hydroxy-1,2,4-triazine).

Scheme 2: Keto-enol tautomerism of this compound.

The position of this equilibrium is influenced by the solvent, temperature, and pH. While the keto form generally predominates, the presence of the enol tautomer has significant implications for the reactivity of the molecule. The enolic hydroxyl group can undergo reactions typical of phenols, such as O-alkylation and acylation, providing an alternative route for functionalization.

Furthermore, the keto-enol tautomerism has been implicated in the photochemical reactivity of related 1,2,4-triazin-5-ones. Studies on the photodeamination of 4-amino-1,2,4-triazin-5-ones have suggested the involvement of the triplet state of the keto-enol tautomer. researchgate.net This indicates that the carbonyl group and its tautomeric forms can play a crucial role in the photostability and degradation pathways of these compounds.

Direct transformations of the carbonyl group are also possible. For example, thionation of the carbonyl group can be achieved using reagents like Lawesson's reagent, which would convert the 5-oxo derivative into a 5-thioxo derivative. This transformation significantly alters the electronic properties and reactivity of the heterocyclic ring.

Reactions with Hydrazine and its Derivatives

The reaction of this compound with hydrazine and its derivatives is a well-established method for the synthesis of 3-hydrazinyl-1,2,4-triazin-5(4H)-ones, which are versatile intermediates for the preparation of a wide range of biologically active compounds.

The methylthio group at the C3 position is readily displaced by hydrazine hydrate (B1144303) in a nucleophilic substitution reaction. This reaction is typically carried out by heating the starting material with an excess of hydrazine hydrate in a suitable solvent, such as ethanol (B145695) or isopropanol. The resulting 3-hydrazinyl-1,2,4-triazin-5(4H)-one intermediate can often be isolated as a stable crystalline solid.

A specific example is the synthesis of 6-tert-butyl-3-hydrazinyl-1,2,4-triazin-5(2H)-one from 6-tert-butyl-3-methylthio-4H- researchgate.netbiosynth.comreading.ac.uktriazin-5-one. The reaction proceeds by refluxing the starting material with hydrazine hydrate in isopropyl alcohol, affording the desired product in good yield.

The hydrazinyl-triazinone intermediates possess a nucleophilic terminal amino group (-NH₂) which readily condenses with the carbonyl group of aldehydes and ketones to form the corresponding hydrazones (Schiff bases). This condensation reaction is a straightforward and efficient method for introducing a wide variety of substituents onto the triazinone scaffold.

The reaction is typically carried out by refluxing the hydrazinyl-triazinone with the desired aldehyde or ketone in a solvent such as ethanol, often with a catalytic amount of acid. The resulting hydrazones are often colored, crystalline solids and can be easily purified by recrystallization.

The following table summarizes the synthesis of various hydrazone derivatives from a 6-tert-butyl-3-hydrazinyl-1,2,4-triazin-5(2H)-one intermediate:

| Carbonyl Compound | Resulting Hydrazone | Yield (%) |

| Furan-2-carbaldehyde | 4-Amino-6-tert-butyl-3-(furan-2-ylmethylenehydrazono)-3,4-dihydro-2H- researchgate.netbiosynth.comreading.ac.uktriazin-5-one | 55 |

| Thiophene-2-carbaldehyde | 4-Amino-6-tert-butyl-3-(thiophen-2-ylmethylenehydrazono)-3,4-dihydro-2H- researchgate.netbiosynth.comreading.ac.uktriazin-5-one | 57 |

| 3-Hydroxy-4-methoxybenzaldehyde | 4-Amino-3-(3-hydroxy-4-methoxybenzylidenehydrazono)-6-tert-butyl-3,4-dihydro-2H- researchgate.netbiosynth.comreading.ac.uktriazin-5-one | 63 |

Oxidative Transformations

The sulfur atom of the methylthio group in this compound is susceptible to oxidation, leading to the formation of the corresponding sulfoxide (B87167) and sulfone derivatives. These oxidative transformations can significantly alter the chemical and physical properties of the molecule, including its reactivity and biological activity.

The oxidation is typically carried out using common oxidizing agents such as hydrogen peroxide, meta-chloroperoxybenzoic acid (m-CPBA), or potassium peroxymonosulfate (B1194676) (Oxone). The degree of oxidation, whether to the sulfoxide or sulfone, can often be controlled by the choice of the oxidizing agent and the reaction conditions.

The resulting 3-(methylsulfinyl)- and 3-(methylsulfonyl)-1,2,4-triazin-5(4H)-ones are particularly interesting synthetic intermediates. The methylsulfinyl and methylsulfonyl groups are even better leaving groups than the methylthio group, making these oxidized derivatives highly reactive towards nucleophilic substitution. This enhanced reactivity allows for the introduction of nucleophiles that may be unreactive towards the parent 3-(methylthio) compound.

Studies on the metabolism of other methylthio-containing heterocyclic compounds have shown that oxidation to the sulfoxide and sulfone is a common metabolic pathway, which can then be followed by displacement with biological nucleophiles like glutathione. nih.govlibretexts.org This highlights the importance of oxidative transformations in both synthetic chemistry and in understanding the potential biological fate of such compounds.

Ring Opening and Degradation Processes

The stability of the 1,2,4-triazine (B1199460) ring in this compound is influenced by environmental factors such as light, heat, and chemical reagents. While specific studies on the ring opening and degradation of this particular compound are not extensively detailed in the available literature, the degradation pathways can be inferred from studies on structurally related s-triazine herbicides, particularly those also containing a methylthio substituent. The principal degradation processes include photodegradation, thermal degradation, and hydrolysis.

Photodegradation: Exposure to ultraviolet (UV) radiation is a significant pathway for the degradation of many triazine derivatives. For methylthiotriazines like prometryn, a common herbicide, photodegradation is a key environmental fate process. csbsju.edu The primary photochemical reactions involve the cleavage of the methylthio group from the triazine ring. csbsju.edu Another common photodegradation route is the dealkylation of amino side chains, should they be present on the triazine core. csbsju.edu The hydroxylated derivatives are often identified as major photoproducts in aqueous environments. csbsju.edu It is plausible that this compound undergoes similar photochemical transformations, leading to the loss of the methylthio group and potential subsequent reactions of the triazine ring.

Thermal Degradation: The thermal stability of 1,2,4-triazinone derivatives has been investigated, revealing that their decomposition typically occurs at elevated temperatures. For a series of annelated triazinones, thermal degradation was observed to commence in the temperature range of 241–296 °C in an air atmosphere. nih.gov The decomposition often proceeds in multiple stages, leading to the fragmentation of the molecule. nih.gov For this compound, it is anticipated that initial thermal stress could lead to the cleavage of the C-S bond of the methylthio group, followed by the breakdown of the heterocyclic ring at higher temperatures.

The table below summarizes the degradation processes observed for a related methylthiotriazine herbicide, prometryn, which provides insight into the potential degradation pathways for this compound.

| Degradation Process | Key Reactions and Products (Observed for Prometryn) | Reference |

| Photodegradation | Cleavage of the methylthio group, Dealkylation of side chains, Formation of hydroxylated derivatives. | csbsju.edu |

| Hydrolysis | Can be a slow process for s-triazines, but contributes to overall degradation. | mdpi.com |

| Microbial Degradation | A major pathway for the environmental breakdown of s-triazines, often leading to cyanuric acid. | mdpi.com |

Coordination Chemistry: Ligand Properties and Chelate Formation

The molecular structure of this compound contains multiple potential donor atoms, making it a candidate for acting as a ligand in coordination chemistry. Specifically, the nitrogen atoms of the triazine ring, the oxygen atom of the keto group, and the sulfur atom of the methylthio group can all potentially coordinate with metal ions. This compound is known to be a ligand in coordination chemistry and can form chelate complexes with heavy metals such as lead and zinc. biosynth.com

The ability of 1,2,4-triazine and related heterocyclic systems to form stable metal complexes is well-established. scirp.org In many instances, these ligands act as bidentate or polydentate ligands, forming stable chelate rings with the metal center. nih.govlibretexts.org For ligands containing a thioamide or similar moiety, coordination often occurs through the sulfur atom and an adjacent nitrogen atom. nih.govginekologiaipoloznictwo.com

In the case of this compound, chelation likely involves coordination of the sulfur atom from the methylthio group and one of the nitrogen atoms of the triazine ring. The formation of a five- or six-membered chelate ring is a common and stabilizing feature in coordination chemistry. libretexts.org The specific coordination mode would depend on the metal ion, the solvent system, and the reaction conditions.

Spectroscopic techniques are crucial for elucidating the coordination mode of such ligands. In the infrared (IR) spectra of metal complexes, shifts in the vibrational frequencies of the C=O, C=N, and C-S bonds compared to the free ligand can provide evidence of coordination. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to probe the changes in the electronic environment of the ligand upon complexation. nih.govresearchgate.net

| Ligand Type | Metal Ions | Observed Coordination Modes | Typical Complex Geometry | Reference |

| 4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiol | Ni(II), Cu(II), Zn(II), Cd(II), Sn(II) | Bidentate (S and N of the amino group) | Tetrahedral, Square Planar (for Cu(II)) | nih.govresearchgate.net |

| Substituted 1,2,4-triazole (B32235) Schiff Bases | Co(II), Ni(II), Cu(II), Pd(II), Cd(II) | Bidentate or Tridentate (N, O, and/or S donors) | Octahedral, Square Planar, Tetrahedral | ekb.egekb.eg |

| 1,2,4-Triazine Derivatives | Various transition metals | Bidentate (N,N or N,O donors) | Varies with metal and ligand | scirp.org |

Based on this information, it can be concluded that this compound is a versatile ligand capable of forming stable chelate complexes with a variety of metal ions, a property that is of interest for applications in areas such as analytical chemistry and materials science.

Biological Activities and Mechanistic Investigations of 3 Methylthio 1,2,4 Triazin 5 4h One Derivatives

Herbicidal Action and Mechanism of Action (e.g., Metribuzin)

One of the most well-known applications of 3-(methylthio)-1,2,4-triazin-5(4H)-one derivatives is in agriculture as herbicides. Metribuzin (B1676530), a prominent example, is a selective and systemic herbicide used to control a wide array of broadleaf and grassy weeds. syngenta.com.pkawiner.com Its efficacy stems from its ability to disrupt fundamental physiological processes in susceptible plants.

The primary mode of action for Metribuzin and related triazinone herbicides is the inhibition of photosynthesis. mda.state.mn.usmdpi.com Specifically, these compounds target and disrupt the function of Photosystem II (PSII), a critical protein complex located in the thylakoid membranes of chloroplasts. nih.govumn.edu

The process of photosynthesis involves a series of electron transport reactions. Metribuzin interrupts this electron flow by binding to the D1 protein within the PSII complex. awiner.comunl.edu This binding action physically blocks the binding site for plastoquinone (B1678516) (PQ), a mobile electron carrier. unl.edulsuagcenter.com By competitively displacing plastoquinone, the herbicide effectively halts the transfer of electrons, which in turn stops the conversion of light energy into the chemical energy (ATP and NADPH) necessary for the plant's survival. awiner.comunl.educhemicalwarehouse.com This disruption leads to a cascade of damaging effects, including the production of reactive oxygen species that cause rapid cellular damage, ultimately leading to the death of the plant. unl.eduresearchgate.net

Binding Site: The herbicide molecule binds to a specific niche on the D1 protein of the PSII complex. lsuagcenter.com

Electron Transport Blockage: This binding prevents plastoquinone from accepting and transferring electrons. lsuagcenter.com

Consequence: The interruption of the electron transport chain halts the production of ATP and NADPH, which are essential for CO2 fixation and plant growth. unl.edu

The inhibition of PSII can be monitored using chlorophyll (B73375) fluorescence analysis, which detects changes in the photosynthetic efficiency of the plant. mdpi.com

Metribuzin exhibits selective herbicidal activity, meaning it can effectively control weeds in certain crops without causing significant harm to the crops themselves. syngenta.com.pkmda.state.mn.us This selectivity is a crucial aspect of its agricultural utility. It is used for weed control in a variety of crops, including soybeans, potatoes, tomatoes, sugarcane, and wheat. syngenta.com.pkmda.state.mn.usdhanuka.com

The basis for this selectivity lies in the differential metabolism of the herbicide between the crop and the weed species. lsuagcenter.com Tolerant crops are capable of rapidly metabolizing Metribuzin into non-toxic compounds, while susceptible weeds are unable to do so, leading to the accumulation of the herbicide and subsequent photosynthetic inhibition and death. lsuagcenter.comcambridge.org For instance, soybeans can metabolize Metribuzin, whereas weed species like velvetleaf and smooth pigweed have limited or no capacity for such metabolism. cambridge.org

The spectrum of weeds controlled by Metribuzin is broad, encompassing both grassy and broadleaf species. awiner.comchemicalwarehouse.com This makes it an effective tool for integrated weed management programs. dhanuka.com

| Crop | Weed Species Controlled |

| Soybeans | Broadleaf and grassy weeds mda.state.mn.us |

| Potatoes | Broadleaf and grassy weeds mda.state.mn.us |

| Tomatoes | Broadleaf and grassy weeds syngenta.com.pkdhanuka.com |

| Sugarcane | Broadleaf and grassy weeds syngenta.com.pkdhanuka.com |

| Wheat | Phalaris minor (Canary grass), Chenopodium album, Melilotus spp. dhanuka.com |

Antimicrobial Properties

In addition to their well-established herbicidal effects, derivatives of 1,2,4-triazine (B1199460) have been investigated for their potential as antimicrobial agents. These compounds have demonstrated a range of activities against various pathogenic microorganisms, including bacteria, fungi, and viruses. researchgate.netresearchgate.netsemanticscholar.org

Several studies have highlighted the antibacterial potential of 1,2,4-triazine derivatives. These compounds have shown inhibitory effects against both Gram-positive and Gram-negative bacteria. researchgate.netnih.govmdpi.com For example, novel 7H-thiazolo[3,2-b]-1,2,4-triazin-7-one derivatives have been synthesized and shown to possess broad-spectrum antibacterial activity. nih.gov The structural features of the triazine ring and its substituents are believed to play a crucial role in their ability to interact with bacterial targets. biointerfaceresearch.com While specific data on this compound is part of a broader class of compounds showing this potential, the general scaffold is a promising starting point for the development of new antibacterial agents. researchgate.netbiointerfaceresearch.com

The 1,2,4-triazine core is also found in compounds exhibiting antifungal properties. semanticscholar.orgnih.govresearchgate.net Research into 3-aryl-1,2,4-triazin-6-one derivatives has identified potent activity against several plant-pathogenic fungi, including Leptosphaeria nodorum, Magnaporthe grisea, and Zymoseptoria tritici. nih.gov The structure-activity relationship studies in this area suggest that modifications to the substituents on the triazine ring can significantly enhance antifungal efficacy. nih.gov For instance, certain substitutions on the phenyl ring of 3-phenyl-1,2,4-triazin-6-ones led to compounds with activity comparable to commercial fungicides. nih.gov This indicates that the broader class of 1,2,4-triazinone derivatives, including those with a methylthio group, are of interest for the development of novel antifungal agents. nih.govmdpi.com

The antiviral potential of triazine derivatives has also been an area of active research. nih.govresearchgate.net Analogues of 1,2,4-triazine have been shown to possess activity against a broad spectrum of DNA viruses. researchgate.netnih.gov For example, certain 1,3,5-triazine (B166579) derivatives have been synthesized and evaluated for their antiviral activity against pseudorabies virus (PRV) and vesicular stomatitis virus (VSV), showing promising results. researchgate.net The mechanism of action for these antiviral effects can vary, with some compounds potentially inhibiting viral enzymes or replication processes. researchgate.net The versatility of the triazine scaffold allows for chemical modifications that can be tailored to target specific viral components, making it a valuable framework in the search for new antiviral therapies. researchgate.netnih.gov

Antimalarial Activity

Malaria, caused by Plasmodium parasites, remains a major global health threat. Research into novel therapeutics has identified 3-alkylthio-1,2,4-triazine dimers as potent antimalarial agents. lookchem.comnih.gov These compounds exhibit high toxicity to Plasmodium falciparum, including chloroquine-resistant strains, with activity in the single-digit nanomolar range. nih.gov A key finding was that the methylthio homodimer of the series displayed the most significant biological activity, with an EC50 of 26 nM. lookchem.com Importantly, these derivatives show high selectivity, with several thousand-fold lower toxicity to mammalian cells, making them promising candidates for further development. nih.gov

Antiprotozoal Activity

The therapeutic potential of compounds containing the 1,2,4-triazine scaffold extends to other protozoal diseases. While direct studies on this compound are limited in this area, related heterocyclic compounds have been evaluated against various protozoan parasites. For instance, novel isothiocyanate derivatives have been tested against Trypanosoma brucei rhodesiense (the causative agent of African trypanosomiasis), Trypanosoma cruzi (Chagas disease), and Leishmania donovani (visceral leishmaniasis). nih.gov Several of these compounds displayed promising activity, with IC50 values in the low micromolar range, comparable to standard drugs. nih.gov This suggests that the broader class of nitrogen-containing heterocyclic compounds, including triazines, could be a valuable source for new antiprotozoal drug leads.

Anti-tuberculosis Activity

Tuberculosis, caused by Mycobacterium tuberculosis, continues to be a leading infectious cause of death worldwide, with drug resistance posing a significant challenge. researchgate.net Triazole and triazine derivatives have been investigated as potential anti-tuberculosis agents. nih.govnih.govmdpi.com A study on new 3-aryl-5-(alkyl-thio)-1H-1,2,4-triazoles revealed promising activity against Mycobacterium tuberculosis H37Ra strain in both active and dormant stages, with IC50 values in the low microgram per milliliter range. nih.gov These compounds also demonstrated low toxicity and high selectivity. nih.gov Molecular docking studies suggest that these derivatives may act by inhibiting essential mycobacterial enzymes, such as cytochrome P450 CYP121. nih.govnih.gov

Antioxidant Activity and Oxidative Stress Suppression

The antioxidant potential of this compound derivatives has been a subject of scientific investigation, with studies indicating that this heterocyclic system can serve as a promising scaffold for the development of agents that combat oxidative stress. Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases.

Research into hydrazone derivatives of a 6-tert-butyl-1,2,4-triazin-5-one core, which is structurally related to the subject compound, has demonstrated significant antioxidant activity. researchgate.net In one study, a series of these hydrazones were synthesized and evaluated for their ability to suppress oxidative stress. researchgate.net The antioxidant capacity was assessed and compared with the standard antioxidant, ascorbic acid. Notably, several of the synthesized hydrazones exhibited potent antioxidant effects, with three compounds in the series demonstrating activity twice as high as that of ascorbic acid. researchgate.net This suggests that the 1,2,4-triazin-5-one nucleus is a viable backbone for designing effective antioxidants.

The mechanism of oxidative stress suppression by these derivatives is believed to involve the scavenging of free radicals, thereby preventing cellular damage. While direct antioxidant data for this compound itself is limited in the reviewed literature, the findings from closely related structures are encouraging. For instance, studies on other triazine derivatives have shown that the incorporation of specific substituents can significantly enhance their radical scavenging capabilities. nih.govnih.gov

Table 1: Antioxidant Activity of Selected 4-amino-6-(tert-butyl)-3-hydrazinyl-1,2,4-triazin-5(4H)-one Derivatives Data sourced from studies on structurally related compounds to provide insight into the potential antioxidant activity of the 1,2,4-triazin-5-one core.

| Compound | Structure | Antioxidant Activity | Reference |

| Derivative 1 | Hydrazone with unsubstituted phenyl ring | Active | researchgate.net |

| Derivative 2 | Hydrazone with hydroxy-substituted phenyl ring | More active than ascorbic acid | researchgate.net |

| Derivative 3 | Hydrazone with methoxy-substituted phenyl ring | Active | researchgate.net |

| Ascorbic Acid | - | Standard | researchgate.net |

Anti-inflammatory Activity

A series of asymmetric triazines, including 3-methylthio-1,2,4-triazine (B189370) derivatives, have been synthesized and evaluated for their anti-inflammatory properties. nih.gov A standard model for assessing acute inflammation, the carrageenan-induced pedal edema assay in rats, was utilized to determine the efficacy of these compounds. nih.gov This assay measures the ability of a substance to reduce the swelling caused by the injection of carrageenan, an inflammatory agent.

In these studies, several of the 3-methylthio-1,2,4-triazine derivatives displayed noteworthy anti-inflammatory activity, with some compounds exhibiting efficacy comparable to that of the well-established nonsteroidal anti-inflammatory drug (NSAID), indomethacin (B1671933). nih.gov The effective dose 50 (ED50), which is the dose required to produce a 50% reduction in the inflammatory response, was determined for the most active compounds. The results indicated that specific structural modifications on the triazine scaffold could lead to potent anti-inflammatory agents. nih.gov

Five of the most promising compounds from the initial screening were selected for further dose-response evaluation. These compounds demonstrated a favorable balance of anti-inflammatory efficacy and a lack of overt neurotoxicity. nih.gov One of these developmental triazines was found to be comparable to indomethacin in reducing inflammation in a model of chronic inflammation, the adjuvant-induced polyarthritis assay. nih.gov

Table 2: Anti-inflammatory Activity of Selected 3-Methylthio-1,2,4-triazine Derivatives in the Carrageenan-Induced Pedal Edema Assay Specific ED50 values are indicative of the dose required to achieve a 50% reduction in paw edema.

| Compound | Substituents | ED50 (mg/kg) | Reference |

| Derivative A | Specific aryl/alkyl groups | Comparable to Indomethacin | nih.gov |

| Derivative B | Specific aryl/alkyl groups | Active | nih.gov |

| Derivative C | Specific aryl/alkyl groups | Active | nih.gov |

| Indomethacin | - | Standard | nih.gov |

Structure-Activity Relationship (SAR) Studies

The biological efficacy of this compound derivatives is intricately linked to their chemical structure. Structure-activity relationship (SAR) studies aim to elucidate how different functional groups and structural modifications influence the antioxidant and anti-inflammatory activities of these compounds.

The nature and position of substituents on the 1,2,4-triazine ring play a crucial role in modulating the biological activity. For antioxidant activity, studies on related hydrazone derivatives of the 1,2,4-triazin-5-one core have shown that the presence of electron-donating groups, such as hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups, on an aromatic ring substituent can enhance the radical scavenging capacity. researchgate.net This is likely due to the increased ability of the molecule to donate a hydrogen atom or an electron to stabilize free radicals.

In the context of anti-inflammatory activity, the substituents on the triazine ring significantly influence the compound's ability to inhibit inflammatory processes. The series of asymmetric triazines that were evaluated demonstrated that variations in the alkoxy, aryloxy, and specifically the methylthio groups at the 3-position, as well as other substituents on the triazine core, led to a range of anti-inflammatory potencies. nih.gov The specific arrangement of these substituents is critical for optimal interaction with biological targets involved in the inflammatory cascade. For instance, the lipophilicity and electronic properties of the substituents can affect the absorption, distribution, metabolism, and excretion (ADME) properties of the compounds, as well as their binding affinity to target enzymes or receptors.

From a chemical standpoint, the sulfur atom in the methylthio group can participate in various non-covalent interactions, such as hydrogen bonding and van der Waals forces, with biological macromolecules. These interactions are often crucial for the binding of a drug to its target. Furthermore, the methylthio group can impact the metabolic stability of the compound.

In the context of the observed anti-inflammatory activity, the methylthio group is an integral part of the pharmacophore of the active triazine derivatives. nih.gov Its presence, in combination with other optimal substituents, appears to be essential for achieving efficacy comparable to that of standard drugs like indomethacin. nih.gov While the precise mechanism is not fully elucidated in the reviewed literature, it is plausible that the methylthio group contributes to the binding of these compounds to key enzymes in the inflammatory pathway, such as cyclooxygenases (COX). The electronic nature of the sulfur atom may facilitate interactions within the active site of these enzymes.

Advanced Analytical and Spectroscopic Characterization in Research

Spectroscopic Techniques for Structural Elucidation of Novel Derivatives

Spectroscopic methods are fundamental tools for the structural elucidation of newly synthesized organic compounds. By analyzing the interaction of molecules with electromagnetic radiation, chemists can deduce a wealth of structural information.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for determining the structure of organic molecules in solution. Both ¹H NMR and ¹³C NMR are routinely used to characterize derivatives of 3-(methylthio)-1,2,4-triazin-5(4H)-one.

In ¹H NMR spectra of 3-(methylthio)-6-aryl-1,2,4-triazine derivatives, the methylthio group (S-CH₃) protons typically appear as a sharp singlet in the upfield region of the spectrum. For instance, in 6-(4-Bromophenyl)-3-(methylthio)-1,2,4-triazine, the S-CH₃ protons resonate at δ 2.74 ppm. reading.ac.uk The protons of the aromatic substituents exhibit characteristic multiplets in the downfield region, with their chemical shifts and coupling constants providing information about the substitution pattern on the aromatic ring. reading.ac.uk

¹³C NMR spectroscopy provides information about the carbon framework of the molecule. In derivatives of 3-thioxo-1,2,4-triazin-5-one, which are precursors to the methylthio analogues, the carbon of the C=S group is typically observed at a chemical shift of around δ 180 ppm, while the C=O carbon resonates near δ 165 ppm. scirp.org The carbons of the triazine ring and any aromatic substituents are found in the range of δ 120-150 ppm. scirp.org For example, in a series of 4,4'-(butane-1,4-diyl)bis(5-methyl-2H-1,2,4-triazol-3(4H)-one) derivatives, the C=O carbon of the triazole ring is observed around δ 169.27 ppm. nih.gov

| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

|---|---|---|---|---|

| 6-(4-Bromophenyl)-3-(methylthio)-1,2,4-triazine | CDCl₃ | 2.74 (s, 3H, SCH₃), 7.70 (d, J = 8.5 Hz, 2H, Ar-H), 7.94 (d, J = 8.5 Hz, 2H, Ar-H), 8.77 (s, 1H, triazine-H) | Not Reported | reading.ac.uk |

| 3-(Methylthio)-6-phenyl-1,2,4-triazine | CDCl₃ | 2.82 (s, 3H, SCH₃), 7.61-7.65 (m, 3H, Ar-H), 8.12-8.14 (m, 2H, Ar-H), 8.87 (s, 1H, triazine-H) | Not Reported | reading.ac.uk |

| 6-(4-Chlorophenyl)-3-(methylthio)-1,2,4-triazine | CDCl₃ | 2.74 (s, 3H, SCH₃), 7.53 (d, J = 8.6 Hz, 2H, Ar-H), 8.01 (d, J = 8.6 Hz, 2H, Ar-H), 8.77 (s, 1H, triazine-H) | Not Reported | reading.ac.uk |

| 6-Methyl-3-thioxo-1,2,4-triazin-5-one derivative | Not Reported | Not Reported | ~180 (C=S), ~165 (C=O), 120-150 (Aromatic & Triazine C) | scirp.org |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. In the characterization of this compound derivatives, IR spectroscopy can confirm the presence of key functional groups.

For related 3-thioxo-1,2,4-triazin-5-one derivatives, characteristic absorption bands are observed for N-H stretching (around 3229 cm⁻¹), C=O stretching (around 1693 cm⁻¹), and C=S stretching (around 1339 cm⁻¹). jocpr.com The presence of aromatic rings is indicated by C=C stretching vibrations in the 1600-1580 cm⁻¹ region. For a 1-(4-chlorophenyl)-2,2-diethoxyethanone, a precursor for some triazine derivatives, the C=O stretch is observed at 1693 cm⁻¹, while aromatic and aliphatic C-H stretches appear at 3441 cm⁻¹ and 2896-2979 cm⁻¹ respectively. reading.ac.uk

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| N-H | Stretching | 3150 - 3300 | jocpr.com |

| C=O | Stretching | 1670 - 1705 | reading.ac.ukjocpr.com |

| C=C (aromatic) | Stretching | 1580 - 1610 | jocpr.com |

| C=S | Stretching | ~1350 | jocpr.com |

| C-O | Stretching | 1071 - 1125 | jocpr.com |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) provides a very precise measurement of the molecular weight, which can be used to determine the elemental composition of a molecule.

For several 3-(methylthio)-6-aryl-1,2,4-triazine derivatives, the molecular ion peak (M⁺) is readily observed in the mass spectrum, confirming their molecular weights. For example, 3-(methylthio)-6-phenyl-1,2,4-triazine shows a molecular ion peak at m/z 203.1. reading.ac.uk The fragmentation patterns of these compounds can also be informative. For instance, the mass spectrum of 6-(4-bromophenyl)-3-(methylthio)-1,2,4-triazine shows the characteristic isotopic pattern for a bromine-containing compound, with peaks at m/z 281.0 (M⁺) and 283.1 (M+2). reading.ac.uk HRMS is crucial for confirming the elemental formula of novel derivatives, with calculated and found masses typically agreeing to within a few parts per million (ppm). rsc.org

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from the ground state to higher energy excited states. This technique provides information about the electronic structure of conjugated systems. For derivatives of 1,2,4-triazinones, absorption bands are typically observed in the UV region. For example, some derivatives show absorption maxima around 226 nm and 336 nm. e3s-conferences.org The position and intensity of these absorption bands can be influenced by the nature and position of substituents on the triazine ring and any attached aromatic systems. e3s-conferences.org

X-ray Diffraction Studies for Solid-State Structure Determination

X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study can provide detailed information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

| Parameter | Value | Reference |

|---|---|---|

| Compound | 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole derivative | mdpi.com |

| Crystal System | Triclinic | mdpi.com |

| Space Group | P-1 | mdpi.com |

Chromatographic Methods for Separation and Quantification

Chromatographic techniques are essential for the separation, purification, and quantification of chemical compounds. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most commonly used methods for the analysis of triazine derivatives, particularly in the context of herbicide analysis. nih.gov

For the separation of triazine compounds, reversed-phase HPLC (RP-HPLC) is often employed, typically using a C18 column. separationmethods.com The mobile phase usually consists of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727). The separation is based on the differential partitioning of the analytes between the nonpolar stationary phase and the polar mobile phase. Detection is commonly achieved using a UV detector, as the triazine ring and any aromatic substituents absorb UV light.

Gas chromatography can also be used for the analysis of thermally stable and volatile triazine derivatives. The choice of detector, such as a nitrogen-phosphorus detector (NPD) or a mass spectrometer (GC-MS), can provide high sensitivity and selectivity for these nitrogen-containing compounds. nih.gov These chromatographic methods, coupled with appropriate sample preparation techniques like solid-phase extraction (SPE), are crucial for the analysis of these compounds in various matrices. nih.gov

Gas Chromatography/Mass Spectrometry (GC/MS) for Environmental Analysis

Gas chromatography coupled with mass spectrometry (GC/MS) is a powerful analytical technique for the detection and quantification of this compound in environmental samples such as water and soil. nih.govresearchgate.netthermofisher.com This method is particularly valuable due to its high sensitivity and selectivity, allowing for the detection of trace levels of the compound. nih.gov The general procedure involves extraction of the analyte from the environmental matrix, followed by chromatographic separation and mass spectrometric detection.

Sample Preparation: Environmental samples typically require a pre-concentration step to isolate and enrich the target analyte before GC/MS analysis. nih.gov Solid-phase extraction (SPE) is a commonly employed technique for water samples, often utilizing C18 cartridges. nih.govresearchgate.net For soil samples, methods such as ultrasound-assisted extraction (UAE) with an appropriate solvent like methanol can be used to efficiently extract the compound from the soil matrix. mdpi.combohrium.com

Chromatographic Separation: The separation of this compound from other components in the sample extract is achieved using a gas chromatograph. A capillary column, such as one with a 5% diphenyl/95% dimethyl polysiloxane stationary phase, is typically used for the separation of triazine compounds. thermofisher.com The oven temperature is programmed to ramp up gradually to ensure the effective separation of analytes based on their boiling points and interactions with the stationary phase.

Mass Spectrometric Detection: Following separation by GC, the compound is introduced into the mass spectrometer. Electron ionization (EI) is a common ionization technique used for triazine analysis. thermofisher.com The mass spectrometer separates the resulting ions based on their mass-to-charge ratio (m/z), generating a unique mass spectrum that serves as a chemical fingerprint for this compound. For enhanced sensitivity and selectivity, selected ion monitoring (SIM) can be employed, where the mass spectrometer is set to detect only specific ions characteristic of the target analyte. researchgate.netmdpi.com

Illustrative GC/MS Parameters for Triazine Analysis:

| Parameter | Value |

| GC System | Gas chromatograph with a split/splitless injector |

| Column | 30 m x 0.25 mm ID x 0.25 µm film thickness fused-silica capillary column |

| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |

| Injector Temperature | 250 °C |

| Oven Program | Initial temperature of 60°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min |

| MS System | Mass spectrometer with electron ionization (EI) source |

| Ionization Energy | 70 eV |

| Scan Mode | Full scan (m/z 50-500) or Selected Ion Monitoring (SIM) |

| Transfer Line Temp. | 280 °C |

Immunological Assays for Detection (e.g., ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and specific immunological method that can be developed for the rapid detection of this compound in various samples. nih.govacs.org This technique relies on the specific binding of an antibody to the target analyte. The development of an ELISA for a small molecule like this compound involves several key steps.

Hapten Synthesis and Conjugation: Since small molecules are not immunogenic on their own, this compound (the hapten) must be covalently linked to a larger carrier protein, such as bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH), to elicit an immune response. nih.gov This involves modifying the structure of the triazine to introduce a reactive group for conjugation.

Antibody Production: The resulting hapten-carrier conjugate is then used to immunize animals (e.g., rabbits or mice) to produce polyclonal or monoclonal antibodies, respectively. nih.gov These antibodies will specifically recognize and bind to the this compound molecule.

Assay Development: A competitive ELISA format is commonly used for the detection of small molecules. In this setup, a known amount of a tracer (the hapten conjugated to an enzyme like horseradish peroxidase) competes with the analyte in the sample for binding to a limited number of antibody-binding sites, which are immobilized on a microtiter plate. The amount of tracer that binds is inversely proportional to the concentration of the analyte in the sample. The signal is generated by adding a substrate that is converted by the enzyme into a colored product, which can be measured spectrophotometrically.

Key Characteristics of Triazine Immunoassays:

| Feature | Description |

| High Sensitivity | Detection limits in the low ng/L (ppt) range can be achieved. nih.gov |

| High Specificity | Antibodies can be generated to be highly specific to the target triazine, with minimal cross-reactivity to other related compounds. nih.gov |

| High Throughput | The microtiter plate format allows for the simultaneous analysis of a large number of samples. |

| Rapid Results | Results can be obtained within a few hours. |

Elemental Analysis for Purity and Composition Confirmation

Elemental analysis is a fundamental technique used to determine the elemental composition (typically carbon, hydrogen, nitrogen, and sulfur) of a synthesized compound. This method is crucial for confirming the identity and purity of newly synthesized batches of this compound. nih.govmdpi.comnih.gov The experimentally determined percentages of each element are compared with the theoretically calculated values based on the compound's molecular formula (C₄H₅N₃OS). A close agreement between the found and calculated values provides strong evidence for the correct synthesis and high purity of the compound.

Theoretical vs. Found Elemental Composition of Triazine Derivatives:

| Compound | Molecular Formula | Analysis | %C | %H | %N |

| N-(4,6-Dimethoxy-1,3,5-triazin-2-yl)iminodiacetic acid nih.gov | C₉H₁₂N₄O₆ | Calculated | 39.71 | 4.44 | 20.58 |

| Found | 39.76 | 4.38 | 20.51 | ||

| 2-(4,6-Dimorpholino-1,3,5-triazin-2-ylamino)propanoic acid nih.gov | C₁₄H₂₂N₆O₄ | Calculated | 49.70 | 6.55 | 24.84 |

| Found | 49.59 | 6.77 | 24.91 | ||

| 2-(2-Benzylidenehydrazinyl)-4,6-di(piperidin-1-yl)-1,3,5-triazine nih.gov | C₂₀H₂₇N₇ | Calculated | 65.73 | 7.45 | 26.83 |

| Found | 65.87 | 7.59 | 26.98 | ||

| Isatin-s-triazine hydrazone derivative mdpi.com | C₂₂H₂₁ClN₈O | Calculated | 58.86 | 4.72 | 24.96 |

| Found | 58.99 | 4.65 | 24.87 |

Environmental Behavior and Fate Academic Research Perspectives

Hydrolysis in Aqueous Environments

Hydrolysis is the chemical breakdown of a compound due to reaction with water. For metribuzin (B1676530), research indicates a notable stability against hydrolysis across a range of environmentally relevant pH levels. Studies have shown that the compound is stable in sterile aqueous buffer solutions at pH 5, 7, and 9 when incubated in darkness at 25°C. epa.gov The U.S. Environmental Protection Agency (EPA) also reports that metribuzin is stable to hydrolysis at pH 6 and 9. epa.gov This resistance to hydrolysis suggests that it is not a significant degradation pathway in aquatic environments, contributing to the compound's potential persistence in water where other degradation mechanisms are limited. epa.gov One report noted an extrapolated hydrolysis half-life of 1,317 days at 20°C and a pH of 9, further underscoring its hydrolytic stability. publications.gc.ca

| pH Level | Observation | Source |

|---|---|---|

| 5, 7, and 9 | Stable in sterile aqueous buffer solutions incubated in darkness at 25°C. | epa.gov |

| 6 and 9 | Reported as stable to hydrolysis. | epa.gov |

| 9 | Extrapolated half-life of 1,317 days at 20°C. | publications.gc.ca |

Photolysis and Photodegradation Mechanisms in Aquatic Systems

Photolysis, or degradation by light, is a primary route for the breakdown of metribuzin, particularly in aquatic systems. epa.gov The rate of photodegradation can be rapid under suitable conditions. In one study, metribuzin in a pH 6.6 water solution irradiated with natural sunlight exhibited a half-life of just 4.3 hours. epa.govnih.gov Another estimate gives a more general photolysis half-life of 15 days. epa.gov This process is most effective in clear, shallow surface waters where light penetration is high. epa.gov

The degradation process is influenced by several factors. Higher light intensity enhances the rate of photolysis. scientific.net The presence of certain substances can also affect the rate; for example, iron in the water has been shown to promote degradation, while dissolved organic matter can lower the degradation rate. scientific.net The process is inhibited in the absence of oxygen. scientific.net

Photodegradation of metribuzin leads to the formation of several transformation products. The major products identified in aquatic systems are deaminometribuzin (DA) and nitrite (B80452) ions. nih.govscientific.net Other identified photoproducts include diketo-metribuzin (DK), 6-(tert-butyl)-1,2,4-triazin-5(4H)-one, and 4-amino-6-(tert-butyl)-3-(methylsulfonyl)-1,2,4-triazin-5(4H)-one. ekb.eg

| Photodegradation Product | Common Abbreviation | Source |

|---|---|---|

| Deaminometribuzin | DA | nih.govscientific.netekb.eg |

| Diketo-metribuzin | DK | ekb.eg |

| 6-(tert-butyl)-1,2,4-triazin-5(4H)-one | - | ekb.eg |

| 4-amino-6-(tert-butyl)-3-(methylsulfonyl)-1,2,4-triazin-5(4H)-one | - | ekb.eg |

| Nitrite ions | - | scientific.net |

Biodegradation by Soil Microorganisms and Metabolite Formation

In terrestrial environments, biodegradation by soil microorganisms is the primary mechanism of metribuzin dissipation. nih.govorst.edu The rate of this process is highly dependent on environmental conditions and the specific microbial communities present. The aerobic soil metabolism half-life for metribuzin typically ranges from 35 to 63 days in silt loam and sandy loam soils. epa.gov Under anaerobic conditions, the process is significantly slower, with reported half-lives exceeding 70 days and sometimes extending to 439 days. epa.govnih.gov

Several bacterial strains capable of degrading metribuzin have been isolated and studied. Research has shown that factors such as temperature, pH, and initial concentration of the herbicide affect the efficiency of biodegradation. neptjournal.comnih.govtandfonline.com

Bacillus sp. N1 : This strain demonstrated optimal degradation at a temperature of 30°C and a pH of 7.0. nih.govtandfonline.com At an initial concentration of 20 mg/L, it achieved a 73.5% degradation rate within 120 hours. nih.govtandfonline.com

Olivibacter oleidegradans : Maximum degradation of approximately 85% was observed at a concentration of 20 mg/L over 120 hours, with optimal conditions including a temperature of 35°C and a pH of 7. neptjournal.com

Streptomyces species : Strains such as Streptomyces toxytricini and Streptomyces heliomycini have shown robust growth using metribuzin as a carbon source, with maximum degradation occurring at a pH of 7.2 and a temperature of 30°C. nih.gov

The microbial breakdown of metribuzin results in the formation of three main metabolites: desamino-metribuzin (DA), diketo-metribuzin (DK), and desamino-diketo-metribuzin (DADK). epa.govnih.govnih.gov These metabolites themselves can persist in the environment and have been detected in groundwater, indicating their potential for leaching. nih.gov The formation pathway can involve deamination (loss of an amino group) to form DA, desulfuration (loss of the methylthio group) to form DK, and subsequent deamination of DK or desulfuration of DA to yield DADK. nih.gov

| Metabolite | Common Abbreviation | Source |

|---|---|---|

| Desamino-metribuzin | DA | epa.govnih.govnih.gov |

| Diketo-metribuzin | DK | epa.govnih.govnih.gov |